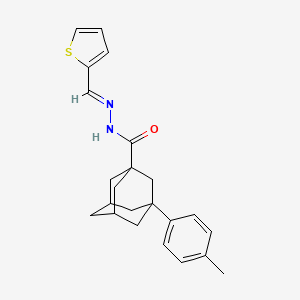
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine, also known as 4-Me-MPH, is a stimulant drug that has been gaining attention in recent years due to its potential applications in scientific research. This compound is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4-Me-MPH has unique properties that make it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is similar to that of methylphenidate. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their availability in the brain. This leads to increased activity in the prefrontal cortex, which is involved in executive function and decision-making.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature, and can cause feelings of euphoria and increased energy. However, the effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are relatively mild compared to other stimulants, which makes it a useful tool for studying the neural mechanisms underlying behavior and cognition.
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine in laboratory experiments is its relatively mild effects. This makes it easier to study the specific neural mechanisms underlying behavior and cognition without confounding factors such as extreme changes in heart rate or blood pressure. However, one limitation of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is that it is a relatively new compound, and there is still much to learn about its effects and potential applications.
将来の方向性
There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. One area of interest is the potential use of this compound in the treatment of ADHD and other cognitive disorders. Researchers are also interested in studying the long-term effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine use, as well as its potential for abuse and addiction. Additionally, there is ongoing research on the neural mechanisms underlying attention, motivation, and reward processing, and 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is a promising tool for studying these processes.
合成法
The synthesis of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. This compound is then reacted with methyl iodide to form 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. The synthesis process is relatively complex and requires specialized equipment and expertise.
科学的研究の応用
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which can have a range of effects on behavior and cognition. Researchers have used 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine to study the neural mechanisms underlying attention, motivation, and reward processing.
特性
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-3-5-12(6-4-11)13-15-9-7-14(2)8-10-15/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCQLLWISKIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

methanol](/img/structure/B5758263.png)





![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)


![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)